

A Comparative Guide to the Biocompatibility of Urethane Acrylate and Polyethylene Glycol Diacrylate

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Compound of Interest

Compound Name: Urethane acrylate

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The selection of a biomaterial for any application, from tissue engineering scaffolds to drug delivery systems, hinges on its biocompatibility. The ideal material should perform its intended function without eliciting a harmful or undesirable response from the host tissue. **Urethane acrylates** (UAs) and polyethylene glycol diacrylates (PEGDAs) are two classes of photopolymerizable materials widely used in the biomedical field. This guide provides an objective comparison of their biocompatibility, supported by experimental data, to aid in the selection of the most appropriate material for your research and development needs.

At a Glance: Key Biocompatibility Parameters

Biocompatibility Parameter	Urethane Acrylate (UA)	Polyethylene Glycol Diacrylate (PEGDA)	Key Considerations
In Vitro Cytotoxicity	Generally low cytotoxicity, with cell viability often exceeding 80-90%. [1] [2] However, leachable unreacted monomers or degradation products can induce cytotoxic effects. [2]	High cell viability (often >80%) is achievable, particularly after purification to remove unreacted monomers. [3] [4] Residual monomers and photoinitiators can be a source of cytotoxicity.	The specific formulation, purity, and post-fabrication processing (e.g., washing steps) are critical for both materials to minimize cytotoxicity.
Inflammatory Response	Can elicit a variable inflammatory response. Some formulations show minimal inflammation, while unreacted components can activate macrophages to release pro-inflammatory cytokines. [5]	Generally considered to have low immunogenicity. [6] However, it can still trigger a foreign body response and macrophage activation, leading to the secretion of pro-inflammatory cytokines. [7] [8]	The surface chemistry, topography, and mechanical properties of the fabricated material significantly influence the inflammatory cascade.
In Vivo Biocompatibility	Demonstrates good in vivo biocompatibility with the formation of a thin fibrous capsule. [9] The degree of tissue integration and fibrosis is dependent on the specific chemistry and implant architecture.	Generally well-tolerated in vivo, with the formation of a thin fibrous capsule. [10] [11] The thickness of the capsule can be influenced by the hydrogel's mechanical properties and degradation rate. [11]	The foreign body response is a complex process for both materials, and long-term studies are crucial to fully assess in vivo performance.

In-Depth Analysis

In Vitro Cytotoxicity: A Closer Look

The initial assessment of a biomaterial's biocompatibility is often its effect on cells in a controlled laboratory setting. Cytotoxicity assays, such as the MTT assay, measure the metabolic activity of cells cultured with the material or its extracts, providing a quantitative measure of cell viability.

Urethane Acrylate (UA): Studies on various UA-based resins, particularly those developed for dental applications, have demonstrated good cytocompatibility. For instance, several formulations of UA-based photopolymer resins were found to be non-toxic to L929 mouse fibroblast cells, with relative cell viabilities exceeding 70%.^[12] Another study on polyurethane-based materials showed cell viability of over 80% after 72 hours of incubation.^[1] However, it is crucial to note that unreacted monomers, such as urethane dimethacrylate (UDMA), can leach from the polymer and induce cytotoxicity and apoptosis in a dose-dependent manner.^[13]

Polyethylene Glycol Diacrylate (PEGDA): PEGDA is widely regarded as a biocompatible material, and this is reflected in many cytotoxicity studies. For example, PEGDA-gelatin hydrogels have been shown to have cell viability values higher than 80%.^[3] When encapsulating cells within PEGDA hydrogels, initial cell viability can be high, often around 79-81% at a 20 wt% polymer concentration.^[4] However, factors such as the concentration of the polymer and the presence of unreacted monomers can significantly impact cell survival.^[4]

Quantitative Cytotoxicity Data Summary

Material	Cell Type	Assay	Cell Viability (%)	Reference
Urethane Acrylate-based Resin	L929 Mouse Fibroblasts	MTT	>70%	[12]
Polyurethane Membranes	Human Dermal Fibroblasts	MTT	>80% (after 72h)	[1]
Polyurethane Particles (TC65)	J774 Macrophages	-	~85% (at 100 µg/ml)	[5]
PEGDA-Gelatin Hydrogel	Human Cardiac Fibroblasts	ISO 10993-5	>80%	[3]
20 wt% PEGDA Hydrogel	Encapsulated Cells	LIVE/DEAD®	79 ± 7.9%	[4]
40 wt% PEGDA Hydrogel	Encapsulated Cells	LIVE/DEAD®	36 ± 7.0%	[4]

Inflammatory Response: The Role of Macrophages

Upon implantation, a biomaterial will inevitably interact with the immune system. Macrophages play a central role in orchestrating the inflammatory response to foreign materials. They can adopt different phenotypes, broadly classified as pro-inflammatory (M1) or anti-inflammatory/pro-healing (M2). The balance between these phenotypes is a critical determinant of the material's biocompatibility.

Urethane Acrylate (UA): The inflammatory response to UA can be influenced by its chemical composition. Studies have shown that polyurethane particles can stimulate macrophages to release pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[5] For instance, Tecothane TT2065 (TC65) particles at a concentration of 100 µg/ml induced a 7.4-fold increase in TNF-α release from macrophages compared to a control.[5]

Polyethylene Glycol Diacrylate (PEGDA): While often considered "stealth" to the immune system, PEGDA is not entirely inert. Studies have demonstrated that PEGDA hydrogels can induce a pro-inflammatory response in macrophages, leading to the expression of M1 markers

and the secretion of pro-inflammatory cytokines like TNF- α and Interleukin-6 (IL-6).[7][8] This response can be modulated by the hydrogel's physical properties, such as stiffness.

Quantitative Inflammatory Cytokine Release Data Summary

Material	Cell Type	Cytokine	Concentration/ Fold Increase	Reference
Polyurethane Particles (TC65)	J774 Macrophages	TNF- α	7.4-fold increase (at 100 μ g/ml)	[5]
Polyurethane Particles (TC85)	J774 Macrophages	TNF- α	5.2-fold increase (at 100 μ g/ml)	[5]
Polyurethane Particles (Pellethane)	J774 Macrophages	TNF- α	4.1-fold increase (at 100 μ g/ml)	[5]
PEGDA Hydrogel	THP-1 Macrophages	IL-6	Increased expression vs. GelMA	[7]
PEGDA Hydrogel	THP-1 Macrophages	TNF- α	Increased expression vs. GelMA	[7]

In Vivo Biocompatibility: The Foreign Body Response and Fibrous Encapsulation

The ultimate test of a biomaterial's biocompatibility is its performance in a living organism. The in vivo response is complex, culminating in the foreign body response (FBR), which, for non-degradable materials, often results in the formation of a fibrous capsule around the implant. A thinner, less cellular capsule is generally indicative of better biocompatibility.

Urethane Acrylate (UA): Polyurethane-based implants have been shown to integrate well with surrounding tissues, with evidence of cellular ingrowth into the porous structure of the material. [9] Histological analysis of polyurethane breast implants has revealed the formation of distinct

layers of tissue integration.[9] While a fibrous capsule does form, its characteristics can be favorable, contributing to the clinical success of these implants.

Polyethylene Glycol Diacrylate (PEGDA): PEGDA hydrogels are also known for their good in vivo biocompatibility, typically resulting in the formation of a thin fibrous capsule.[10] Studies have shown that the thickness of this capsule can be quite minimal, sometimes not exceeding 25 μm even after 90 days of implantation.[10] However, the mechanical properties of the PEGDA hydrogel can influence the severity of the FBR, with stiffer hydrogels potentially eliciting a more pronounced response.[11]

Quantitative In Vivo Fibrous Capsule Thickness Data Summary

Material	Animal Model	Implantation Site	Time Point	Fibrous Capsule Thickness (μm)	Reference
Polyurethane Implant	Human	Breast	3.5 years	Histologically integrated layers	[9]
PEGDA Hydrogel	Rat	Subcutaneous	90 days	~20-25 μm	[10]
Rigid PEGDA Implant	Rat	Subcutaneous	30 days	~45 μm	[10]
PEGDA 1000 Hydrogel	Mouse	Subcutaneous	-	-	[11]
PEGDA 8000 Hydrogel	Mouse	Subcutaneous	-	-	[11]

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase

enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

- Cell culture medium
- Phosphate-buffered saline (PBS)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
- 96-well plates
- Material extracts (prepared according to ISO 10993-12)
- Control materials (positive and negative)

Procedure:

- **Cell Seeding:** Seed cells (e.g., L929 fibroblasts) in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours to allow for cell attachment.
- **Material Exposure:** Remove the culture medium and replace it with the prepared material extracts. Include negative and positive controls.
- **Incubation:** Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- **MTT Addition:** Remove the medium containing the extracts and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
- **Incubation:** Incubate the plate for 3-4 hours at 37°C.
- **Formazan Solubilization:** Remove the MTT solution and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

- Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 590 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage of the negative control after subtracting the background absorbance. A reduction in cell viability of more than 30% is generally considered a cytotoxic effect according to ISO 10993-5.[\[14\]](#)

Measurement of Inflammatory Cytokine Release from Macrophages

This protocol describes how to measure the secretion of key inflammatory cytokines (TNF- α , IL-6, IL-10) from macrophages cultured on biomaterial surfaces using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

- Macrophage cell line (e.g., THP-1 or primary monocytes)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
- Lipopolysaccharide (LPS) as a pro-inflammatory stimulus (optional)
- Biomaterial samples (sterilized)
- ELISA kits for human or mouse TNF- α , IL-6, and IL-10
- 96-well ELISA plates
- Plate reader

Procedure:

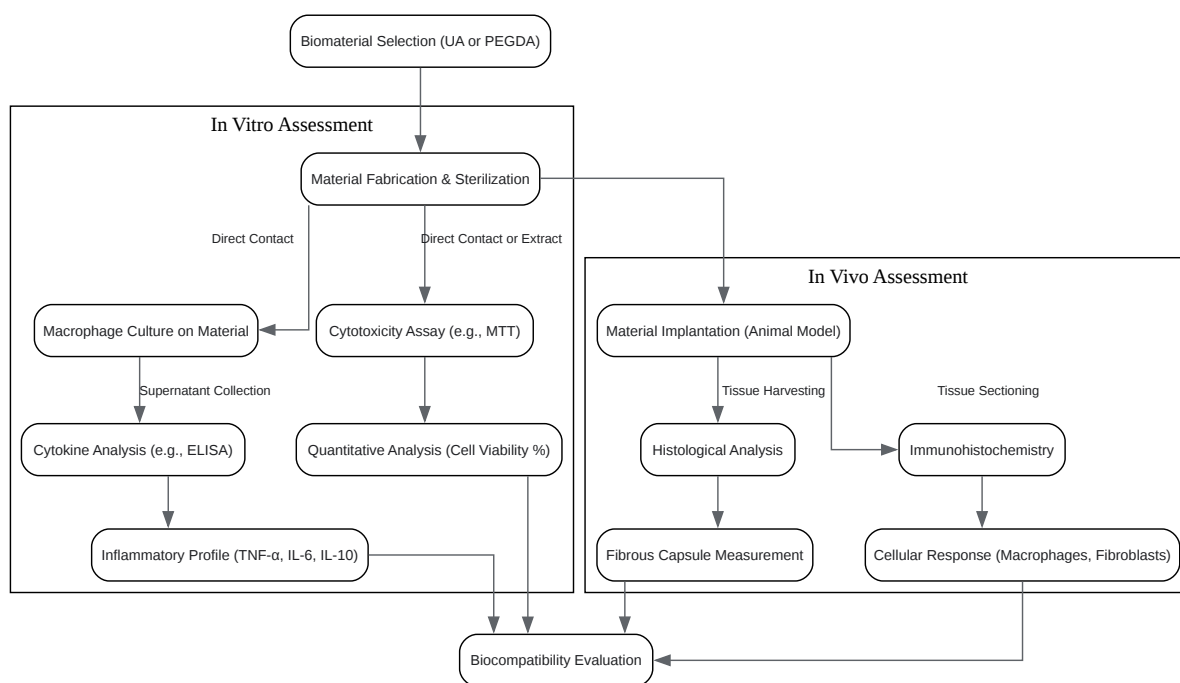
- Macrophage Differentiation (for THP-1 cells): Seed THP-1 monocytes onto the biomaterial samples placed in a culture plate. Add PMA to the culture medium to a final concentration of 50-100 ng/mL and incubate for 24-48 hours to induce differentiation into macrophages.

- **Biomaterial Incubation:** After differentiation, replace the medium with fresh medium (with or without LPS) and incubate for a specified period (e.g., 24 or 48 hours).
- **Supernatant Collection:** At the end of the incubation period, collect the cell culture supernatants and centrifuge to remove any cellular debris. Store the supernatants at -80°C until analysis.
- **ELISA:** Perform the ELISA for each cytokine according to the manufacturer's instructions. This typically involves:
 - Coating a 96-well plate with a capture antibody.
 - Blocking the plate to prevent non-specific binding.
 - Adding the collected supernatants and standards to the wells.
 - Adding a detection antibody conjugated to an enzyme (e.g., HRP).
 - Adding a substrate that is converted by the enzyme to produce a colorimetric signal.
 - Stopping the reaction and measuring the absorbance at the appropriate wavelength.
- **Data Analysis:** Generate a standard curve from the absorbance values of the standards. Use the standard curve to determine the concentration of each cytokine in the experimental samples.

Visualizing Biological Interactions

Experimental Workflow for Biocompatibility Assessment

The following diagram illustrates a typical workflow for assessing the biocompatibility of a novel biomaterial.

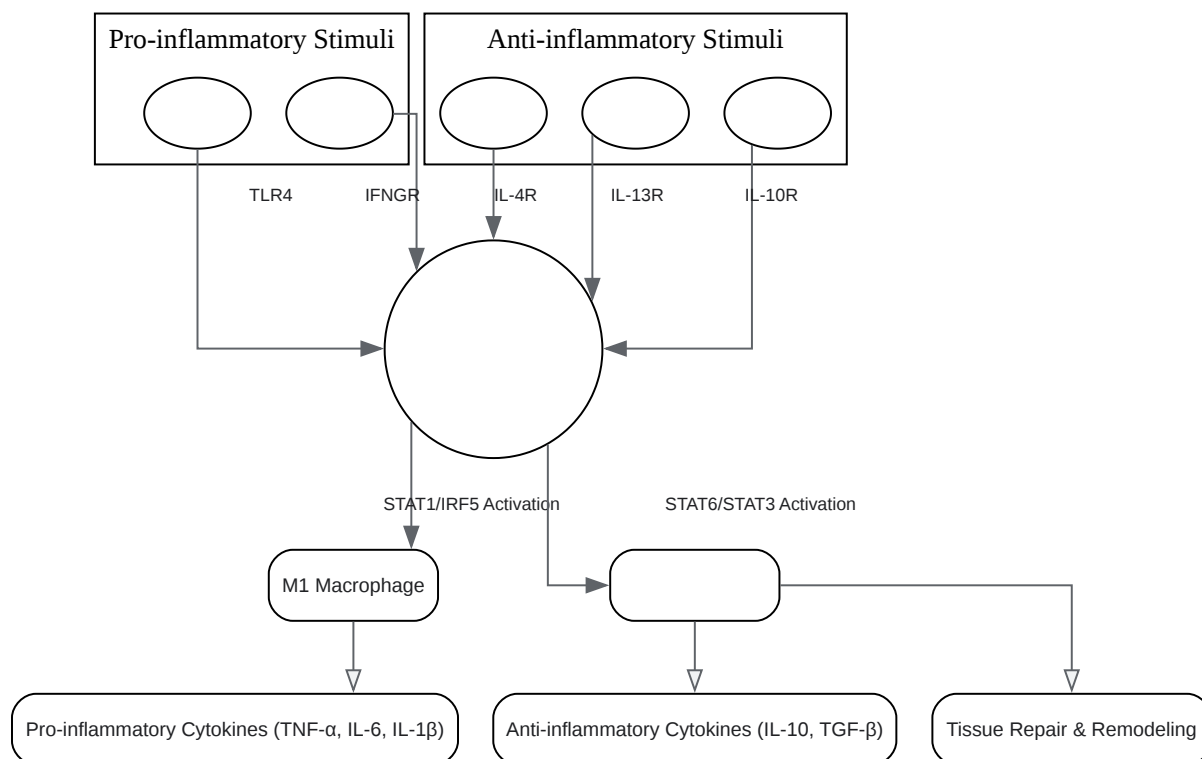


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Caption: Workflow for biocompatibility testing.

Signaling Pathways in Macrophage Polarization

The diagram below outlines the key signaling pathways involved in the polarization of macrophages into the pro-inflammatory M1 and anti-inflammatory M2 phenotypes upon interaction with a biomaterial.



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Caption: Macrophage polarization signaling.

Conclusion

Both **urethane acrylates** and polyethylene glycol diacrylates exhibit favorable biocompatibility profiles, making them suitable for a wide range of biomedical applications. The choice between them will ultimately depend on the specific requirements of the application.

- **Urethane acrylates** offer a broad range of tunable mechanical properties and have demonstrated excellent biocompatibility in various contexts, including in vivo applications. Careful consideration of monomer purity and post-polymerization processing is essential to mitigate potential cytotoxicity from leachable components.

- Polyethylene glycol diacrylate is well-established for its low immunogenicity and good in vivo tolerance. However, like UA, the presence of unreacted monomers can be a concern, and its mechanical properties may be more limited compared to some UA formulations.

For any application, rigorous biocompatibility testing following standardized protocols is paramount to ensure the safety and efficacy of the final device or therapeutic. This guide provides a foundation for making an informed decision, but further investigation into specific formulations and their performance in relevant in vitro and in vivo models is strongly recommended.

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